Ortho Evra is a transdermal contraceptive patch that delivers a combination of ethinyl estradiol and norelgestromin. [] Norelgestromin is the primary active metabolite of norgestimate, a progestin frequently used in oral contraceptives. [] Ortho Evra is designed to deliver continuous levels of these hormones for a seven-day period. [] The patch itself is thin, measuring 20 cm², and is comprised of three layers: an outer protective layer of polyester, a medicated adhesive middle layer, and a clear polyester release liner that is removed prior to application. []
The synthesis of norelgestromin involves several chemical reactions starting from steroid precursors. A notable method includes the conversion of levonorgestrel through hydroxylation and conjugation processes in the liver, which transforms it into norelgestromin through an oxime to ketone reaction . The synthesis process is detailed in U.S. Patent US20050032764, which describes various methods for producing isomers of norelgestromin .
Norelgestromin has a molecular formula of with a molar mass of approximately 327.47 g/mol. Its structure features a steroid backbone characteristic of progestins, with specific functional groups that contribute to its hormonal activity . Ethinyl estradiol has a molecular formula of and a molar mass of 296.41 g/mol .
The chemical structures can be represented as follows:
Norelgestromin undergoes various metabolic reactions primarily in the liver, including:
These metabolic pathways ensure that the active components are effectively utilized and eliminated from the body .
Ortho Evra works primarily by preventing ovulation through the following mechanisms:
Pharmacokinetic studies show that steady-state concentrations are reached within two weeks after application, with effective hormone levels maintained throughout the patch's usage cycle .
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4